FAM maleimide, 6-isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FAM maleimide, 6-isomer, is a fluorescent dye widely used in various scientific fields. It is derived from fluorescein and contains a maleimide group, making it highly reactive towards thiol groups in biomolecules. This compound is particularly useful for labeling proteins, peptides, and other thiolated molecules, enabling visualization and tracking within cells and tissues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FAM maleimide, 6-isomer, involves the reaction of fluorescein with maleic anhydride to form the maleimide derivative. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: FAM maleimide, 6-isomer, primarily undergoes thiol-maleimide reactions, forming stable thioether bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins), tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds.
Conditions: The reaction is typically carried out in a degassed buffer (pH 7-7.5) under an inert atmosphere to prevent oxidation.
Major Products: The primary product of the reaction is a thiol-labeled biomolecule, which can be used for various downstream applications such as imaging and tracking .
Wissenschaftliche Forschungsanwendungen
FAM maleimide, 6-isomer, has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of FAM maleimide, 6-isomer, involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This reaction is highly specific and efficient, allowing for precise labeling and tracking of target molecules. The fluorescein moiety provides strong fluorescence, enabling visualization using various fluorescence detection instruments .
Vergleich Mit ähnlichen Verbindungen
TAMRA maleimide: Another thiol-reactive dye derived from the rhodamine series, used for similar applications.
Cyanine3 maleimide: A thiol-reactive dye used for protein labeling, offering different spectral properties compared to FAM maleimide.
BDP FL amine: A borondipyrromethene dye for the fluorescein channel, used in similar fluorescence-based applications.
Uniqueness: FAM maleimide, 6-isomer, is unique due to its high fluorescence quantum yield and compatibility with various fluorescence detection instruments. Its specific reactivity towards thiol groups and the stability of the resulting thioether bonds make it a preferred choice for many bioconjugation applications .
Eigenschaften
Molekularformel |
C27H18N2O8 |
---|---|
Molekulargewicht |
498.4 g/mol |
IUPAC-Name |
N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C27H18N2O8/c30-15-2-5-18-21(12-15)36-22-13-16(31)3-6-19(22)27(18)20-11-14(1-4-17(20)26(35)37-27)25(34)28-9-10-29-23(32)7-8-24(29)33/h1-8,11-13,30-31H,9-10H2,(H,28,34) |
InChI-Schlüssel |
NGRZJKDBLCDKLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NCCN3C(=O)C=CC3=O)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.